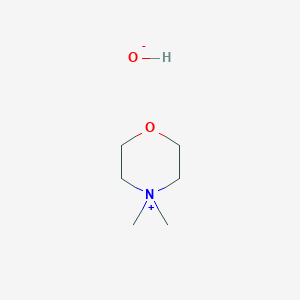

N,N-Dimethylmorpholinium Hydroxide

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Research

N,N-Dimethylmorpholinium hydroxide (B78521) belongs to the large and diverse class of quaternary ammonium compounds (QACs). acs.orgnih.gov QACs are characterized by a central, positively charged nitrogen atom bonded to four organic groups, and an associated anion. proquimia.com This structure imparts them with a variety of functions, leading to their use as antimicrobials, preservatives, surfactants, and antistatic agents in a wide range of products. acs.orgnih.gov

The versatility of QACs stems from the ability to modify the organic substituents and the counter-ion, which in turn influences their chemical and physical properties. nih.gov In scientific research, this adaptability has made QACs a subject of continuous investigation for novel applications. nih.gov

Historical Trajectories and Current Research Significance of the Compound Class

The biocidal properties of QACs were first highlighted in 1916. proquimia.com A significant advancement occurred in 1935 with the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC, which demonstrated improved biocidal efficacy. proquimia.com Subsequent generations of QACs have been developed through chemical synthesis, each offering enhanced properties such as increased biocidal activity, improved detergency, and greater tolerance to organic matter and hard water. proquimia.combioguardhygiene.in

The evolution of QACs can be summarized in the following generations:

First Generation: Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC). bioguardhygiene.in

Second Generation: Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC), developed by substituting a hydrogen on the aromatic ring with an ethyl group. proquimia.com

Third Generation: A combination of ADBAC and ADEBAC, created in 1955 to improve biocidal activity and detergency. proquimia.com

Fourth Generation: Developed in 1965, these are twin or dual chain QACs like Didecyl Dimethyl Ammonium Chloride (DDAC), known for superior germicidal performance. proquimia.combioguardhygiene.in

Fifth Generation: Mixtures of fourth and first-generation QACs, offering a broader spectrum of activity. bioguardhygiene.in

The ongoing research into QACs is driven by the need for more effective and specialized chemical agents in various industrial and scientific fields. nih.govnews-medical.net

Evolution of N,N-Dimethylmorpholinium Hydroxide as a Specialty Chemical Reagent

Within the extensive family of QACs, this compound has emerged as a specialty chemical with distinct applications, particularly in material science. Its synthesis and ability to dissolve microcrystalline cellulose (B213188) and pulp have been a key area of investigation. diva-portal.orgresearchgate.net

A significant research finding demonstrated that aqueous this compound can effectively dissolve cellulose. diva-portal.orgresearchgate.net Microscopy and UV-Vis measurements showed that dissolution occurs at a 1-2 M concentration of the solvent, achieving a maximum solubility of 7 wt% for microcrystalline cellulose. diva-portal.orgresearchgate.net Importantly, size exclusion chromatography and 13C NMR measurements indicated that the cellulose solutions were stable with no noticeable degradation. diva-portal.orgresearchgate.net Dynamic light scattering (DLS) studies further confirmed that the cellulose was molecularly dissolved, with the cellulose chains expanding in the solvent. diva-portal.org

This capability to dissolve cellulose without significant degradation is a crucial property, opening up avenues for the processing and modification of this abundant biopolymer. The development of such specialized QACs highlights the continuous evolution of this class of compounds beyond their traditional roles as disinfectants and surfactants.

| Property | Finding | Reference |

| Cellulose Dissolution | Aqueous this compound dissolves microcrystalline cellulose and pulp. | diva-portal.orgresearchgate.net |

| Effective Concentration | 1-2 M concentration of the solvent is effective for dissolution. | diva-portal.orgresearchgate.net |

| Maximum Solubility | Can achieve up to 7 wt% solubility of microcrystalline cellulose. | diva-portal.orgresearchgate.net |

| Cellulose Stability | No significant degradation of cellulose was detected in the solution. | diva-portal.orgresearchgate.net |

| Dissolution State | Cellulose is molecularly dissolved with chain expansion. | diva-portal.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

4,4-dimethylmorpholin-4-ium;hydroxide |

InChI |

InChI=1S/C6H14NO.H2O/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H2/q+1;/p-1 |

InChI Key |

MJUOQIISQATEEV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCOCC1)C.[OH-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylmorpholinium Hydroxide

Established Synthesis Routes for the Hydroxide (B78521) Form

The synthesis of N,N-Dimethylmorpholinium hydroxide (NDMMOH) typically involves a two-step process: the formation of a halide precursor followed by an ion exchange to introduce the hydroxide anion.

Alkylation and Ion Exchange Processes Utilizing Silver(I) Oxide

A common and established method for synthesizing NDMMOH involves the quaternization of N-methylmorpholine followed by treatment with a silver salt, typically silver(I) oxide, to yield the hydroxide form. The initial step is the alkylation of N-methylmorpholine with a methyl halide, such as methyl iodide or methyl bromide, to form the corresponding N,N-dimethylmorpholinium halide salt.

This halide salt is then subjected to an ion exchange reaction. A widely used method employs silver(I) oxide (Ag₂O) in an aqueous solution. researchgate.net The silver cations precipitate with the halide anions as insoluble silver halide, leaving the N,N-dimethylmorpholinium cation and the hydroxide anion in the solution. For instance, N,N-dimethylmorpholinium bromide can be treated with silver(I) oxide in distilled water to yield an aqueous solution of this compound. researchgate.net

Development of Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to various chemical transformations, including the synthesis of heterocyclic compounds and nanoparticles. mdpi.comarxiv.org

While specific detailed protocols for the direct microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the principles of microwave-assisted organic synthesis (MAOS) suggest its potential applicability. nih.govat.ua Microwave irradiation can significantly reduce the time required for the alkylation step in the synthesis of the precursor halides. nih.gov The efficiency of microwave heating could potentially be harnessed for the ion exchange step as well, although this is not explicitly detailed in the available literature. The development of such methods could offer a more energy-efficient and rapid route to NDMMOH. arxiv.org

Precursor Chemistry: Synthesis and Reactivity of N,N-Dimethylmorpholinium Halides

The synthesis of N,N-dimethylmorpholinium halides is a crucial first step in the preparation of the hydroxide form. These halide salts are typically prepared through the quaternization of N-methylmorpholine.

N-methylmorpholine itself can be synthesized through various methods, including the reaction of morpholine (B109124) with dimethyl carbonate or the methylation of morpholine with methanol (B129727) over a catalyst. researchgate.netgoogle.com The subsequent quaternization to form N,N-dimethylmorpholinium halides involves the reaction of N-methylmorpholine with an alkylating agent, most commonly a methyl halide like methyl bromide or methyl iodide. This reaction proceeds via a standard S_N2 mechanism where the nitrogen atom of the N-methylmorpholine acts as a nucleophile, attacking the electrophilic methyl group of the halide.

The reactivity of these halide precursors is primarily centered around their ability to undergo ion exchange reactions to generate other N,N-dimethylmorpholinium salts, including the hydroxide. They are generally stable, crystalline solids that are soluble in polar solvents.

Fundamental Chemical Reactivity and Stability in Reaction Media

The chemical behavior of this compound is dictated by its nature as a strong organic base and its stability in different solvent environments.

Role as a Strong Organic Base in Homogeneous and Heterogeneous Systems

This compound is classified as a strong organic base. wikipedia.org This basicity arises from the presence of the hydroxide anion, which is a strong proton acceptor. Unlike weaker amine bases that establish an equilibrium in solution, quaternary ammonium (B1175870) hydroxides like NDMMOH are fully dissociated in aqueous solution, providing a high concentration of hydroxide ions. wikipedia.org

This strong basicity makes it a suitable catalyst or reagent in various base-mediated reactions. Its solubility in both aqueous and some organic media allows it to function in both homogeneous and heterogeneous reaction systems. The inductive effect of the two methyl groups on the nitrogen atom also contributes to the stability of the cation, further enhancing the availability of the hydroxide ion for reaction. wikipedia.org

Investigation of Chemical Stability in Aqueous and Non-Aqueous Environments

The stability of this compound is a critical factor for its practical application. In aqueous solutions, quaternary ammonium hydroxides can be susceptible to Hofmann elimination at elevated temperatures, a degradation pathway that can limit their use under certain conditions. chalmers.se However, studies have shown that at high water content, the hydroxide ion is sufficiently solvated, which can prevent a nucleophilic attack on the quaternary ammonium cation, thus enhancing its stability. chalmers.se Conversely, at low water content, the degradation of the cation can be accelerated even at room temperature. chalmers.se

Research on aqueous solutions of this compound has indicated good stability over time, with no significant degradation observed. chalmers.se This stability is crucial for its application as a solvent for biopolymers like cellulose (B213188), where the integrity of both the solvent and the dissolved polymer is essential. chalmers.se The stability in non-aqueous environments would depend on the specific solvent and the reaction conditions, with the potential for Hofmann elimination being a key consideration, especially at higher temperatures.

Influence of Counterions and Solvent Composition on Reaction Specificity

The chemical behavior and reaction specificity of the N,N-dimethylmorpholinium cation are critically dependent on its associated counterion and the surrounding solvent environment. While the hydroxide form (this compound, NDMM-OH) is notable for specific applications like cellulose dissolution, its synthesis and the modulation of its reactivity are intrinsically linked to other ionic and molecular species present in the system. The choice of counterion and solvent can alter reaction thermodynamics and kinetics, influence solubility, and even enable or inhibit specific chemical transformations.

Influence of Counterions

The identity of the counterion paired with the N,N-dimethylmorpholinium cation is a fundamental factor influencing its properties and synthetic utility. The synthesis of NDMM-OH typically involves a precursor salt, most commonly N,N-Dimethylmorpholinium Iodide (NDMM-I), from which the hydroxide is generated via an ion exchange process. chalmers.se This multi-step synthesis underscores the practical importance of different counterions.

The standard synthesis route involves the methylation of N-methylmorpholine with iodomethane, which yields the iodide salt. chalmers.se The subsequent exchange of the iodide (I⁻) for the hydroxide (OH⁻) anion is often accomplished using reagents like silver(I) oxide in water. chalmers.seresearchgate.netresearchgate.net The choice of the initial counterion (iodide) is a result of the synthetic methodology, but research has expanded to investigate the effects of other counterions, such as chloride (Cl⁻) and acetate (B1210297) (OAc⁻), on the performance of morpholinium-based salts, particularly in their role as cellulose solvents. researchgate.net

The nature of the counterion can affect the energy barriers of a reaction. researchgate.net In nucleophilic substitution reactions, for example, the size and charge density of the counterion can influence the stability of transition states. researchgate.net While specific studies on NDMM-OH are focused on its solvent properties, general chemical principles suggest that a less-coordinating counterion might lead to a more "free" and thus more reactive cation, whereas a strongly coordinating counterion could temper its reactivity. The investigation into different counterions like chloride and acetate aims to understand these structural and functional relationships to enhance applications such as cellulose dissolution. researchgate.net

Table 1: N,N-Dimethylmorpholinium Salts and Precursors with Various Counterions This table summarizes the common counterions associated with the N,N-dimethylmorpholinium cation and the precursors used in their synthesis.

| Compound Name | Chemical Formula | Role/Use | Precursor(s) |

| This compound | C₆H₁₅NO₂ | Cellulose Solvent | N,N-Dimethylmorpholinium Iodide, Silver(I) Oxide |

| N,N-Dimethylmorpholinium Iodide | C₆H₁₄INO | Synthetic Intermediate | N-Methylmorpholine, Iodomethane |

| N,N-Dimethylmorpholinium Chloride | C₆H₁₄ClNO | Investigated for Cellulose Dissolution | N-Methylmorpholine, Alkylating Agent with Chloride |

| N,N-Dimethylmorpholinium Acetate | C₈H₁₇NO₃ | Investigated for Cellulose Dissolution | N,N-Dimethylammonium Acetate (related synthesis) |

Data compiled from multiple sources indicating common synthetic pathways and research directions. chalmers.seresearchgate.netgoogle.com

Influence of Solvent Composition

The solvent system is another critical variable that dictates the utility and specificity of this compound. The synthesis of its precursor, NDMM-I, is itself dependent on the solvent; the methylation reaction is typically performed in acetonitrile, and the product is subsequently purified using a less polar solvent like diethyl ether to induce precipitation. chalmers.se

For its primary application as a cellulose solvent, NDMM-OH is used in an aqueous solution. chalmers.seresearchgate.net The composition of this solution—specifically the concentration of NDMM-OH in water—is paramount to its effectiveness. Research has shown that cellulose dissolution occurs within an optimal concentration range of 1 to 2 M NDMM-OH(aq). chalmers.seresearchgate.net Outside this range, its efficacy diminishes. The solvent composition directly impacts the interactions between the NDMM-OH, water, and the cellulose polymer chains, affecting solubility and solution stability. chalmers.se The quality of NDMM-OH as a solvent is often evaluated by measuring the intrinsic viscosity of the cellulose solution, which indicates the degree of polymer chain extension and, by extension, the solvent's effectiveness. chalmers.se

The general influence of solvents on chemical reactivity is well-documented. Solvents can significantly alter reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states. rsc.org The choice between protic and aprotic solvents can fundamentally change reaction mechanisms. researchgate.net In the context of NDMM-OH, water acts as a co-solvent that mediates the dissolution process. The ability to dissolve up to 7 wt% microcrystalline cellulose highlights a specific and effective interaction within this defined aqueous system. researchgate.net

Table 2: Effect of this compound (NDMM-OH) Concentration on Cellulose Dissolution This table presents research findings on the dissolution of different pulp types in aqueous NDMM-OH solutions, demonstrating the influence of solvent composition on dissolution efficiency, as measured by transmittance.

| Cellulose Type | Pulp Concentration (wt%) | NDMM-OH(aq) Concentration (M) | Transmittance (%) | Observation |

| Softwood Pulp | 0.5 | 1.3 | 83.8 | Clear microscopy images |

| Softwood Pulp | 1.0 | 1.3 | 76.6 | Few fibre ballooning detected |

| Softwood Pulp | 1.0 | 1.6 | 84.6 | Increased transmittance with higher solvent concentration |

This data is adapted from studies on the dissolution of various pulps in aqueous NDMM-OH solutions. chalmers.se

Advanced Spectroscopic and Analytical Characterization of N,n Dimethylmorpholinium Hydroxide and Its Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed characterization of N,N-Dimethylmorpholinium Hydroxide (B78521), offering unparalleled insight into its structure, dynamics, and interactions at the atomic level.

High-resolution ¹H and ¹³C NMR spectroscopy in solution is fundamental for confirming the molecular structure of the N,N-Dimethylmorpholinium cation and for studying its dynamics. The spectra provide definitive information on the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two N-methyl groups and the protons on the morpholine (B109124) ring. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would appear at a different chemical shift from those adjacent to the positively charged nitrogen atom (C3 and C5). Similarly, the ¹³C NMR spectrum will show characteristic peaks for the N-methyl carbons and the four unique carbons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and the quaternary nitrogen atom. For instance, in related N-substituted morpholine compounds, the protons and carbons of the morpholine ring typically resonate at specific chemical shift ranges, which aids in the structural confirmation. nih.gov

The following table provides estimated chemical shifts for the N,N-Dimethylmorpholinium cation based on general principles and data from analogous structures.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-Methyl | N-CH₃ | ~3.1 - 3.4 | ~48 - 52 |

| Ring Protons/Carbons | C2, C6 (adjacent to O) | ~3.8 - 4.1 | ~65 - 68 |

| Ring Protons/Carbons | C3, C5 (adjacent to N⁺) | ~3.4 - 3.7 | ~60 - 63 |

Note: Actual chemical shifts can vary based on the solvent, concentration, and temperature.

Solid-state NMR (ssNMR) spectroscopy, particularly Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR, is a powerful technique for analyzing solid materials involving the N,N-Dimethylmorpholinium cation. researchgate.net This method is especially valuable for studying systems where the compound is used to dissolve and then regenerate a solid polymer, such as cellulose (B213188).

In a study investigating the dissolution of cellulose in morpholinium-based solvents, CP/MAS ¹³C NMR was employed to assess the crystallinity of the cellulose after it was regenerated from the solvent. nih.gov The technique can distinguish between the crystalline and amorphous regions of the cellulose polymer. By comparing the spectra of the original cellulose with the regenerated material, researchers can determine if the dissolution and regeneration process alters the solid-state structure of the polymer. nih.gov For example, a decrease in the sharp signals associated with crystalline cellulose and an increase in broader signals would indicate a reduction in crystallinity. nih.gov This provides crucial information on how the N,N-Dimethylmorpholinium Hydroxide solvent system affects the macroscopic properties of the processed materials.

NMR spectroscopy is highly sensitive to the local chemical environment, making it an ideal tool to probe the interactions between the N,N-Dimethylmorpholinium cation and a dissolved solute, such as cellulose. researchgate.net When cellulose is dissolved in an aqueous solution of this compound, the NMR signals of both the cellulose and the cation can provide information about their interactions.

Research has utilized ¹³C NMR to monitor the chemical stability of cellulose in morpholinium hydroxide solutions. researchgate.netnih.gov By acquiring spectra of a freshly prepared solution and comparing them to spectra of the same solution after a period of aging, any changes in the cellulose structure, such as degradation, can be detected. researchgate.net The absence of new signals in the ¹³C NMR spectrum of an aged cellulose-DMMOH solution indicates that the solvent does not cause significant chemical degradation of the polymer. nih.govresearchgate.net This stability is a key advantage of this solvent system. Furthermore, it is proposed that hydrophobic interactions between the alkyl groups on the morpholinium cation and the cellulose chain contribute to the dissolution mechanism by preventing the re-association of cellulose chains. nih.gov

Chromatographic Techniques for Solution Analysis

Chromatographic methods are essential for characterizing the properties of polymer solutions, providing data on molecular weight and its distribution.

Size Exclusion Chromatography (SEC) is a critical analytical technique for evaluating the stability of polymers, like cellulose, when dissolved in this compound. SEC separates molecules based on their size in solution, allowing for the determination of the polymer's molecular weight distribution (MWD). rsc.org

In studies assessing novel cellulose solvents, SEC is the standard method to confirm whether the dissolution process causes degradation of the polymer chains. A cellulose sample is dissolved in the this compound solution for a specific time, after which the cellulose is precipitated, washed, and re-dissolved in a standard SEC eluent like DMAc/LiCl for analysis. researchgate.net The resulting MWD is then compared to that of the original, untreated cellulose.

A recent study on various morpholinium hydroxides demonstrated that the molecular weight distribution of cellulose remained largely unchanged after being dissolved in these solvents and stored for 24 hours. researchgate.netresearchgate.net This indicates that the solvent system is non-degrading, which is a significant advantage for applications in polymer processing and analysis. The findings can be summarized in a data table.

| Sample | Number-Average Molecular Weight (Mₙ) (g/mol) | Weight-Average Molecular Weight (Mₙ) (g/mol) | Polydispersity Index (PDI = Mₙ/Mₙ) |

|---|---|---|---|

| Reference Cellulose | 45,000 | 200,000 | 4.4 |

| Cellulose from MPMorOH* | 44,000 | 195,000 | 4.4 |

| Cellulose from BMMorOH** | 43,000 | 190,000 | 4.4 |

*Data inferred from graphical representations in Naserifar et al. (2023). researchgate.netresearchgate.net Values are illustrative. *MPMorOH: N-methyl-N-propylmorpholinium hydroxide; **BMMorOH: N-butyl-N-methylmorpholinium hydroxide. These are structurally similar to DMMOH and results are expected to be comparable.

Spectrophotometric and Optical Methods

Spectrophotometric and optical methods offer complementary information for the analysis of this compound and its solutions.

Optical microscopy is a straightforward method used to visually confirm the dissolution of a solute. For instance, the complete dissolution of cellulose in this compound can be verified by the disappearance of birefringent cellulose fibers under cross-polarized light, resulting in a dark field of view. researchgate.net

While specific UV-Vis spectrophotometric studies on this compound are not widely reported, methods for the analysis of the broader class of quaternary ammonium (B1175870) compounds (QACs) are well-established. These methods typically involve the formation of a colored ion-pair complex between the QAC and an anionic dye, such as bromothymol blue or eosin-Y. nih.govresearchgate.net The intensity of the color, which is proportional to the concentration of the QAC, can then be measured using a spectrophotometer at a specific wavelength (e.g., 535 nm for eosin-Y). researchgate.net Such a method could be adapted for the quantitative analysis of this compound in various samples, providing a simple and rapid analytical tool. hach.com

Rheological and Light Scattering Techniques

These techniques are essential for understanding the macroscopic flow behavior and the microscopic state of dissolved molecules and their aggregates in NDMMOH solutions.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is related to its size (hydrodynamic radius) via the Stokes-Einstein equation.

In the study of NDMMOH-cellulose systems, DLS is critical for confirming the state of the dissolved polymer. Research has utilized DLS to verify that cellulose is predominantly molecularly dissolved in aqueous NDMMOH, as opposed to forming large, undissolved aggregates. researchgate.netdiva-portal.org This distinction is crucial for ensuring a true solution has been formed, which is necessary for uniform subsequent processing or reaction.

DLS is also highly sensitive to the formation of aggregates. researchgate.netnih.gov The technique can be used to study aggregation kinetics and the influence of various parameters, such as concentration, temperature, and solution composition, on the stability of the dissolved molecules. researchgate.netnist.gov An increase in the measured particle size over time or with changing conditions can signify the onset of aggregation, which may be undesirable for certain applications.

| Parameter Measured | Application in NDMMOH Systems | Typical Findings | Reference |

| Hydrodynamic Radius (Rh) | Assessment of Dissolution State | DLS studies confirmed that cellulose is molecularly dissolved in aqueous NDMMOH. | researchgate.netdiva-portal.org |

| Size Distribution | Monitoring of Aggregation | Detection of the formation and growth of aggregates over time or with changes in solution conditions. | researchgate.netnih.gov |

| Aggregation Propensity (e.g., kD) | Formulation and Stability Screening | Ranking of solvent conditions to minimize self-association and enhance the stability of the dissolved state. | atum.bio |

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological measurements are essential for characterizing the processability and performance of NDMMOH solutions and gels. Two of the most common and informative rheological tests are flow sweeps and frequency sweeps.

Flow sweep measurements involve applying a range of shear rates (or shear stresses) to the sample and measuring the resulting viscosity. For polymer solutions, this often reveals non-Newtonian behavior. For example, cellulose solutions typically exhibit shear-thinning, where the viscosity decreases as the shear rate increases. cellulosechemtechnol.ro Flow curve analysis provides key parameters such as the zero-shear viscosity (η₀), which represents the viscosity at rest and is highly dependent on polymer concentration and molecular weight. cellulosechemtechnol.roresearchgate.net

Frequency sweep measurements are a form of oscillatory rheology where a small, sinusoidal strain is applied to the sample at varying frequencies. This test probes the viscoelastic properties of the material without destroying its internal structure. The results are expressed in terms of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. nih.govanton-paar.com In a dilute solution, G'' is typically greater than G', indicating liquid-like behavior. cerealsgrains.org As concentration increases or gelation occurs, G' can become dominant, especially at higher frequencies, indicating the formation of a structured, more solid-like network. cerealsgrains.orgnih.gov The crossover point where G' = G'' is often identified as the gel point. anton-paar.com

Characterization of morpholinium-based hydroxide solutions containing cellulose has been performed using flow sweep measurements to assess their stability and flow properties. nih.govrsc.org

| Measurement Type | Key Parameters | Information Revealed | Reference |

| Flow Sweep (Steady Shear) | Zero-Shear Viscosity (η₀), Flow Behavior Index (n) | Determines if the fluid is Newtonian (n=1), shear-thinning (n<1), or shear-thickening (n>1). Characterizes viscosity at rest and its dependence on concentration and temperature. | cellulosechemtechnol.ronih.gov |

| Frequency Sweep (Oscillatory) | Storage Modulus (G'), Loss Modulus (G''), Tan Delta (G''/G') | Quantifies the viscoelastic nature (solid-like vs. liquid-like behavior). Used to identify gel points and characterize the strength and nature of the internal structure. | anton-paar.comcerealsgrains.org |

Applications in Biopolymer Chemistry and Advanced Material Science

Advanced Cellulose (B213188) Dissolution Systems

The primary challenge in cellulose processing is its insolubility in water and common organic solvents, a consequence of its extensive intra- and intermolecular hydrogen bonding network. researchgate.netchalmers.se Aqueous solutions of NDMMOH have been identified as effective direct dissolution solvents for cellulose, offering a viable alternative to more established systems. rsc.org

The dissolution of cellulose in aqueous NDMMOH is a complex process driven by specific molecular interactions. The primary mechanism involves the disruption of the strong hydrogen bonds within the cellulose structure. chalmers.se

It is proposed that the hydroxide (B78521) (OH⁻) anions from NDMMOH interact strongly with the hydroxyl groups of the cellulose chains, leading to partial deprotonation and breaking the existing hydrogen bond network. chalmers.se Subsequently, the bulky N,N-dimethylmorpholinium cation [(CH₃)₂C₄H₈O]⁺ is believed to play a crucial role by distributing itself between the individual cellulose chains, thereby preventing their re-association or aggregation. chalmers.se

The amphiphilic nature of both cellulose and the NDMMOH solvent system is also considered a significant factor in the dissolution process. chalmers.se Furthermore, the hydrophobicity of the cation has been reported to enhance both the dissolution capacity and the stability of the resulting cellulose solution. chalmers.se Dynamic light scattering (DLS) studies have confirmed that in these solutions, cellulose is mostly molecularly dissolved, with intrinsic viscosity measurements indicating an expansion of the cellulose chains, which is characteristic of a good solvent. chalmers.sediva-portal.org

Aqueous NDMMOH demonstrates a competitive and, in some aspects, superior dissolution capacity compared to other well-known cellulose solvents. Research has shown that NDMMOH can dissolve up to 7 wt% of microcrystalline cellulose (MCC), which is a notable improvement over the reported maximum of 5 wt% for aqueous sodium hydroxide (NaOH) under similar conditions. researchgate.netchalmers.se

When compared to other quaternary ammonium (B1175870) hydroxides, the performance of NDMMOH is also significant. For instance, while solvents like aqueous tetramethylammonium (B1211777) hydroxide (TMAH) are effective, NDMMOH offers a good balance of dissolution capacity and stability of the dissolved cellulose. chalmers.sechalmers.se The industrially prevalent Lyocell process uses N-methylmorpholine N-oxide (NMMO) monohydrate, which requires elevated temperatures (above 80 °C) to dissolve high-degree-of-polymerization cellulose. chalmers.setennessee.edu In contrast, NDMMOH is effective at room temperature and even lower temperatures. chalmers.se

Below is a comparative table of the dissolution capacity of various cellulose solvents.

Table 1: Comparative Dissolution Capacity of Various Cellulose Solvents

| Solvent System | Maximum Cellulose Solubility (wt%) | Typical Dissolution Conditions | Reference |

|---|---|---|---|

| N,N-Dimethylmorpholinium Hydroxide (NDMMOH) | 7% (MCC) | 1-2 M concentration, Room Temperature | researchgate.netchalmers.sediva-portal.org |

| Sodium Hydroxide (NaOH) | ~5% (MCC) | 7-10 wt% concentration, Low Temperature (-5 to 10 °C) | chalmers.sechalmers.se |

| N-Methylmorpholine N-oxide (NMMO) Monohydrate | High (DP dependent) | > 80 °C | chalmers.se |

| Tetramethylammonium Hydroxide (TMAH) | Dependent on concentration and temperature | Aqueous solution, variable temperature | chalmers.se |

| Lithium Chloride/N,N-Dimethylacetamide (LiCl/DMAc) | Dependent on activation | Room Temperature (after activation) | kyoto-u.ac.jpnih.gov |

Several factors critically influence the efficacy of NDMMOH as a cellulose solvent:

Solvent Concentration: The dissolution of cellulose is highly dependent on the concentration of the aqueous NDMMOH solution. Optimal dissolution for microcrystalline cellulose (3 wt%) is achieved within a concentration range of 1 to 2 M. chalmers.se Concentrations outside this range are less effective.

Temperature: NDMMOH is capable of dissolving cellulose at room temperature. A freeze-thaw cycle, where a cellulose suspension in NDMMOH is frozen at -25 °C and then thawed, has been shown to significantly enhance dissolution, resulting in a transparent solution. chalmers.se

Cellulose Source and Concentration: The system is effective for both microcrystalline cellulose and pulp. chalmers.se A maximum solubility of 7 wt% for MCC has been reported; above this concentration, the solution tends to form a gel. chalmers.se

Solution Stability: Cellulose solutions in NDMMOH have demonstrated good stability. Size exclusion chromatography (SEC) and ¹³C NMR measurements have shown no significant degradation of the cellulose chains, even after refrigeration for extended periods (15-16 hours). chalmers.sediva-portal.org

Chain Conformation: Intrinsic viscosity measurements of cellulose in 1.3 M NDMMOH(aq) yielded a value of 1.11 dL/g. chalmers.se This value, slightly higher than that in NaOH(aq), suggests a significant expansion of the polymer chains, indicative of a good solvent quality where the polymer-solvent interactions are favorable. chalmers.se

Functionalization and Derivatization of Biopolymers in Homogeneous Media

The ability of NDMMOH to form stable, homogeneous solutions of cellulose opens up new avenues for the chemical modification of this biopolymer. Homogeneous reaction conditions are generally preferred over heterogeneous systems as they allow for more uniform substitution patterns and better control over the reaction.

Aqueous QAH solutions, including NDMMOH, serve as effective media for homogeneous cellulose reactions, such as etherification. chalmers.se In these systems, the dissolved cellulose is readily accessible to chemical reagents, facilitating uniform modification along the polymer backbone. The alkaline nature of the NDMMOH solution activates the hydroxyl groups of cellulose, making them available for reaction with etherifying agents like allyl glycidyl (B131873) ether. researchgate.net This approach avoids the use of toxic and flammable reagents like carbon disulfide, which is used in the traditional viscose process. rsc.org

The choice of solvent system has a profound impact on the outcome of cellulose functionalization. Compared to traditional NaOH solutions, QAH-based systems like NDMMOH offer distinct advantages:

Reagent Solubility: QAHs can enhance the solubility of certain organic reagents in the aqueous reaction medium, leading to a more efficient and uniform reaction. chalmers.se

Reaction Kinetics: The homogeneous nature of the cellulose solution in NDMMOH allows for faster reaction kinetics compared to heterogeneous systems where reagent access is limited by diffusion into the solid cellulose fiber. researchgate.net

Product Properties: The use of QAHs as a reaction medium can lead to cellulose derivatives with a more controlled and uniform distribution of substituents. This, in turn, influences the final properties of the modified polymer, such as solubility, thermal stability, and mechanical performance. chalmers.se Studies have shown that the enhanced solution stability in QAHs likely minimizes side reactions, leading to a cleaner product. chalmers.se

Table of Mentioned Chemical Compounds

The utility of this compound extends to the sophisticated processing of natural polymers. Its capacity to dissolve and modify biopolymers under controlled conditions is a key area of research, leading to the development of novel materials with tailored properties.

Biopolymer Regeneration and Advanced Processing

A critical application lies in the dissolution of cellulose, a notoriously insoluble biopolymer, to enable its regeneration into various forms like fibers, films, and gels. The regeneration process involves carefully controlled precipitation or coagulation of the dissolved cellulose.

The gelation of cellulose dissolved in aqueous this compound (NDMMOH) can be precisely triggered using different coagulation agents. One effective method is the introduction of gaseous carbon dioxide (CO₂). diva-portal.org This technique induces a controlled coagulation of the cellulose, forming a stable gel. diva-portal.org The process is believed to involve the in-situ formation of bicarbonate and carbonate species, which disrupt the stabilizing interactions between the solvent and the cellulose chains, leading to precipitation. diva-portal.org

Alternatively, non-solvents like ethanol (B145695) can be used to regenerate the cellulose. When ethanol is introduced into the cellulose-NDMMOH solution, it acts as an anti-solvent, causing the cellulose to precipitate out of the solution. diva-portal.org The choice of coagulant has a direct impact on the resulting material. For instance, cellulose regenerated from an NDMMOH solution using ethanol as the coagulant primarily shows the crystalline structure of Cellulose II. diva-portal.org In contrast, coagulation with CO₂ can also yield Cellulose II, demonstrating the versatility of the regeneration process. diva-portal.org

The ability to use a weak gaseous acid like CO₂ for gelation is particularly noteworthy as it offers a reversible system; the gel can be re-dissolved upon removal of the CO₂, presenting possibilities for "switchable" material processing. researchgate.net This controlled coagulation is fundamental to producing materials like highly porous and lightweight cellulose aerogels and cryogels through subsequent drying steps. researchgate.netnih.gov

Influence of Solvent Cation Structure on Regenerated Material Properties and Morphology

The structure of the cation in the solvent system plays a crucial role in both the dissolution process and the properties of the final regenerated material. The N,N-Dimethylmorpholinium cation is a key component in this regard.

A comparative study using different aqueous hydroxide solvents, including this compound (NDMMOH), N-butyl-N-methylmorpholinium Hydroxide (BMMorOH), and benzyltrimethylammonium (B79724) hydroxide (Triton B), revealed significant differences in their interaction with cellulose. diva-portal.org The intrinsic viscosity of cellulose solutions indicated that cellulose chains were more extended and less aggregated in solvents with more hydrophobic cations, such as the benzyl (B1604629) group in Triton B or the butyl group in BMMorOH, compared to the methyl groups in NDMMOH. diva-portal.org This suggests that the cation's ability to mitigate hydrophobic pairing of cellulose chains is a key factor in stabilizing the dissolved state. diva-portal.org

While the macroscopic observation of the coagulation process with CO₂ did not show significant differences between the solvents, the properties of the resulting gels and molecular dynamics simulations indicated distinct variations. diva-portal.org These differences in the formation and characteristics of the coagulated materials can be directly related to the choice of the solvent cation. diva-portal.org For example, the crystalline structure of the regenerated cellulose can be influenced by the solvent-coagulant combination. When ethanol was used as the coagulant, cellulose from an NDMMOH solution showed characteristic peaks of Cellulose II, whereas these were absent under other conditions, highlighting the subtle but critical influence of the cation structure. diva-portal.org

Table 1: Effect of Coagulant on Cellulose Regenerated from this compound (NDMMOH) Solution

| Coagulant | Resulting Cellulose Allomorph | Observations | Reference |

| Carbon Dioxide (CO₂) | Cellulose II | Produces a stable gel; coagulation is controllable. | diva-portal.org |

| Ethanol | Cellulose II | Acts as a non-solvent, causing precipitation. | diva-portal.org |

Analogous Considerations in Inorganic Material Synthesis

The principles of structure direction observed in biopolymer processing with this compound find a parallel in the synthesis of inorganic crystalline materials, particularly zeolites. Here, similar quaternary ammonium cations are employed as templates to guide the formation of complex porous architectures.

Role of Quaternary Ammonium Cations as Organic Structure-Directing Agents (OSDAs) in Zeolite Synthesis

Zeolites are crystalline aluminosilicates with highly ordered microporous structures, making them valuable as catalysts and adsorbents. scispace.com Their synthesis is often accomplished through hydrothermal methods where Organic Structure-Directing Agents (OSDAs) are used to template the formation of specific framework topologies. nih.govmdpi.com

Quaternary ammonium cations are a prominent class of OSDAs. mdpi.com Their size, shape, and rigidity are critical factors that direct the assembly of silicate (B1173343) and aluminate precursors into specific zeolite structures. mdpi.com These organic cations are occluded within the forming zeolite's pores and channels during crystallization. researchgate.net For instance, larger, more rigid OSDAs like tetraethylammonium (B1195904) (TEA⁺) tend to produce 3D zeolites such as the MFI or BEA topologies. mdpi.com In contrast, more flexible linear diquaternary ammonium cations can generate 1D porous networks. mdpi.com

While this compound itself is not a commonly cited OSDA for a specific zeolite, other cyclic and piperidinium-based quaternary ammonium hydroxides, which share structural similarities, are well-established. For example, N,N-dimethyl-3,5-dimethylpiperidinium hydroxide is a typical OSDA used for the synthesis of AEI-type zeolites like SSZ-39. nih.govnih.gov The specific isomer ratio (cis/trans) of this OSDA can even influence the crystallization kinetics and final composition of the zeolite product. nih.gov The use of OSDAs has been a turning point in zeolite science, enabling the synthesis of high-silica frameworks and novel structures. mdpi.com

Potential for Tailored Pore Architectures and Framework Formation

The ultimate goal of using OSDAs is to tailor the pore architecture of zeolites to achieve specific functionalities for catalysis and separation. nih.govresearchgate.net The interaction between the OSDA and the inorganic framework precursors is key to achieving this control. By carefully selecting or designing the OSDA, researchers can direct the formation of zeolites with desired pore sizes, channel systems, and cage structures. csic.es

The synthesis of hierarchical zeolites, which contain both micropores and larger mesopores or macropores, is a significant area of research aimed at improving mass transport to the active sites within the zeolite crystals. nih.govresearchgate.net Quaternary ammonium cations can also play a role here. Bulky OSDAs, sometimes in the form of surfactants with quaternary ammonium head groups, can act as templates for mesopores, leading to materials with a multi-level pore structure. mdpi.com For example, a quaternary ammonium-type organosilane surfactant has been used to create a hierarchical SAPO-34 nanosheet structure. mdpi.com

The relationship between the OSDA and the resulting zeolite framework is complex and not solely based on thermodynamics; kinetic factors related to the OSDA's structure and its interaction during the nucleation phase are also critical. acs.org Computational methods and data mining are increasingly being used to predict and discover new OSDAs for novel or existing zeolite frameworks, moving towards a more rational design of these functional materials. csic.es

Table 2: Examples of Quaternary Ammonium OSDAs and the Zeolite Frameworks They Direct

| Organic Structure-Directing Agent (OSDA) | Zeolite Framework Directed | Reference |

| Tetraethylammonium (TEA⁺) | MFI, BEA | mdpi.com |

| N,N-Dimethyl-3,5-dimethylpiperidinium hydroxide | AEI (SSZ-39) | nih.govnih.gov |

| N,N,N-Trimethyladamantammonium (TMAda) | CHA | csic.es |

| Tetrabutylammonium hydroxide | High-silica FAU | nih.gov |

| Imidazolium-based cations | Various (e.g., MFI, SOD, -ITN) | mdpi.comnih.gov |

Theoretical and Computational Investigations of N,n Dimethylmorpholinium Hydroxide Systems

Molecular Dynamics (MD) Simulations for Solute-Solvent and Intermolecular Interactions

MD simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of the N,N-Dimethylmorpholinium cation ([DMAM]⁺), the hydroxide (B78521) anion (OH⁻), and a solute like cellulose (B213188) over time, a detailed picture of the system's dynamic behavior can be constructed.

While direct MD simulation studies specifically on N,N-Dimethylmorpholinium Hydroxide for cellulose dissolution are not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous morpholinium-based and other ionic liquids (ILs). rsc.org The dissolution of cellulose in these solvents is a complex process that involves the disruption of the extensive hydrogen bond network within the cellulose structure. illinois.edu

MD simulations of similar systems, such as cellulose in 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297), have shown that both the cation and the anion of the ionic liquid play crucial roles. nih.gov The anions form strong hydrogen bonds with the hydroxyl groups of cellulose, which competitively breaks the intra- and intermolecular hydrogen bonds of the cellulose chains. illinois.edunih.gov The cations, in this case, the [DMAM]⁺ ion, then intercalate between the cellulose chains, preventing their re-aggregation through steric hindrance and electrostatic interactions. illinois.edu

The general mechanism elucidated by MD simulations involves:

Anion-Cellulose Interaction: The hydroxide (OH⁻) anions in [DMAMOH] are expected to be the primary actors in disrupting the cellulose hydrogen-bond network. They form strong new hydrogen bonds with the hydroxyl protons of the glucose units.

Cation-Cellulose Interaction: The [DMAM]⁺ cations are thought to interact with the oxygen atoms of the cellulose hydroxyl groups and the glycosidic linkages, further aiding in the separation of the polymer chains. nih.gov Hydrophobic interactions between the cation and the cellulose backbone may also play a role. nih.gov

Solvation and Stabilization: Once the cellulose chains are separated, the [DMAM]⁺ and OH⁻ ions, along with water molecules in aqueous solutions, solvate the individual chains, preventing them from re-agglomerating into a crystalline structure.

The effectiveness of different ionic liquids in dissolving cellulose has been correlated with the number of remaining hydrogen bonds in the cellulose structure after simulation, indicating that the primary role of the solvent is to disrupt these bonds. illinois.edu

MD simulations can also be employed to predict the behavior of [DMAMOH]-cellulose solutions, including their viscosity, diffusion coefficients, and the conditions leading to gelation. The rheological properties of these solutions are critical for their application in fiber spinning and materials processing. nih.gov

The gelation of cellulose from an ionic liquid solution is typically induced by the addition of an anti-solvent, such as water or ethanol (B145695). mdpi.com MD simulations can model this process at a molecular level. The introduction of an anti-solvent disrupts the favorable interactions between the ionic liquid and cellulose. For instance, water molecules will readily form hydrogen bonds with the anions (OH⁻), effectively drawing them away from the cellulose chains. mdpi.com This allows the cellulose chains to re-establish hydrogen bonds among themselves, leading to aggregation and the formation of a three-dimensional gel network. mdpi.com

Key parameters that can be extracted from MD simulations to predict solution and gelation behavior include:

| Parameter | Description | Relevance to Solution/Gelation Behavior |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insight into the solvation structure of cellulose by [DMAM]⁺ and OH⁻ ions and how this changes with the addition of an anti-solvent. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between different components of the system (cellulose-cellulose, cellulose-anion, anion-water, etc.). | Directly tracks the disruption and reformation of the hydrogen bond network, which is central to dissolution and gelation. |

| Diffusion Coefficients | Measures the rate at which particles move through the solution. | Changes in the diffusion coefficients of cellulose, ions, and solvent molecules can indicate the onset of gelation and changes in solution viscosity. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer chain. | A decrease in the radius of gyration of cellulose chains can indicate aggregation and the initial stages of gel formation. mdpi.com |

By systematically varying parameters such as temperature, concentration, and the amount of anti-solvent in the simulations, a phase diagram for the solution and gelation behavior of the [DMAMOH]-cellulose system can be theoretically constructed.

Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of the N,N-Dimethylmorpholinium cation and its interactions at an electronic level.

DFT calculations can provide detailed information about the geometry and electronic properties of the [DMAM]⁺ cation and its interaction with the OH⁻ anion. Studies on similar morpholinium-based ionic liquids have shown that the nature of the cation-anion interaction is a key determinant of the physical properties of the ionic liquid. researchgate.net

For the [DMAM]⁺ cation, DFT calculations can determine:

Optimized Geometry: The most stable three-dimensional structure of the cation, including bond lengths and angles.

Charge Distribution: The distribution of partial charges on each atom, which indicates the sites most likely to engage in electrostatic interactions. The positive charge is expected to be delocalized, but with higher densities around the nitrogen atom and its methyl groups.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The energy gap between the HOMO and LUMO provides an indication of the chemical stability.

In the [DMAMOH] ion pair, DFT can be used to analyze the nature and strength of the interaction between the [DMAM]⁺ cation and the OH⁻ anion. This includes identifying the preferred sites of interaction and calculating the binding energy. The interaction is expected to be primarily electrostatic, with hydrogen bonding also playing a significant role.

Table of Calculated Properties for a Model Morpholinium Cation from DFT Studies (Note: This table is illustrative, based on general findings for morpholinium-based systems, as specific data for [DMAM]⁺ may not be readily available.)

| Property | Description | Typical Findings for Morpholinium Systems |

| C-N-C Bond Angle | The angle within the morpholine (B109124) ring involving the nitrogen atom. | Close to tetrahedral angles, but can be distorted by substituents. |

| N-C Bond Lengths | The distances between the nitrogen and adjacent carbon atoms. | Shorter bond lengths indicate stronger bonds. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | The nitrogen atom carries a significant positive charge, as do the hydrogen atoms on the methyl groups. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally implies greater chemical stability. |

DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govnih.govmdpi.comivanmr.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate NMR chemical shifts with a high degree of accuracy. nih.gov

For [DMAMOH], DFT could be used to predict the ¹H and ¹³C NMR chemical shifts. This involves:

Optimizing the geometry of the [DMAM]⁺ cation and potentially the [DMAMOH] ion pair in a simulated solvent environment.

Performing a GIAO-DFT calculation on the optimized structure to compute the isotropic magnetic shielding constants for each nucleus.

Correlating these calculated shielding constants with experimental chemical shifts, often using a linear scaling approach to correct for systematic errors in the calculation.

These theoretical predictions can be instrumental in assigning the peaks in an experimental NMR spectrum, especially for complex molecules or mixtures. Discrepancies between calculated and experimental shifts can also point to specific intermolecular interactions or conformational changes in solution.

Morpholinium-based ionic liquids can act as catalysts in various organic reactions. alfa-chemistry.com DFT is a key method for investigating the mechanisms of these reactions at a molecular level. By mapping the potential energy surface of a reaction, DFT can identify the reactants, products, intermediates, and, crucially, the transition states.

In a catalytic context involving [DMAMOH], the hydroxide anion could act as a base to deprotonate a substrate, while the [DMAM]⁺ cation could stabilize charged intermediates or transition states through non-covalent interactions. For example, in an aza-Michael addition, the cation and anion of an ionic liquid can act synergistically to activate the reactants. scielo.br

A DFT study of a [DMAMOH]-catalyzed reaction would typically involve:

Locating Stationary Points: Calculating the structures and energies of the reactants, products, any intermediates, and the transition states connecting them.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction rate.

Analyzing Transition State Structures: The geometry of the transition state provides insight into how the bonds are being formed and broken during the reaction.

Investigating the Role of the Catalyst: The calculations can show how the [DMAM]⁺ cation and OH⁻ anion interact with the reacting species to lower the activation energy compared to the uncatalyzed reaction.

These theoretical insights can guide the rational design of more efficient catalysts for specific chemical transformations.

Environmental Fate and Degradation Pathways of N,n Dimethylmorpholinium Hydroxide

Environmental Distribution and Occurrence of Quaternary Ammonium (B1175870) Compounds in Aquatic and Terrestrial Compartments

Quaternary ammonium compounds are widely used in a variety of industrial, commercial, and household products, leading to their release into the environment. nih.gov Their primary route of entry into the environment is through wastewater treatment plants (WWTPs). nih.gov Due to their chemical properties, QACs are found in various environmental compartments, including surface waters, sediments, and soils. mass.gov

In aquatic environments, the concentration of QACs can vary. While concentrations in surface waters are generally low, often less than 1 μg/L, higher levels can be found in wastewater influent, sometimes in the mg/L range. nih.gov For instance, studies have detected QACs in surface water at concentrations ranging from 0.09 to 191 µg/L and in domestic wastewater from 0.38 to 293 µg/L. researchgate.net

Due to their positive charge, QACs have a strong tendency to adsorb to negatively charged particles. nih.govacs.org This leads to their accumulation in sludge and sediments. nih.govepa.gov High concentrations of QACs have been reported in sewage sludge, with levels reaching up to 500 mg/kg (dry weight). nih.gov Sediments in urban estuaries have also shown significant QAC contamination. For example, a study of the lower Hudson River basin found that dialkyldimethylammonium compounds (DADMACs) were the most abundant class of QACs in surficial sediments, with a median concentration of 26 μg/g. epa.gov Similarly, high concentrations of QACs, up to 104 µg/g, have been measured in sediments near sewage treatment plant outfalls. stonybrook.edu

The presence of QACs in terrestrial environments is often a result of the land application of sewage sludge as fertilizer or irrigation with treated wastewater. nih.gov Once in the soil, QACs are expected to be relatively immobile due to their tendency to bind to soil particles. mass.gov However, the persistence and levels of QACs in soils are still areas of active research. nih.gov

Table 1: Occurrence of Quaternary Ammonium Compounds in Different Environmental Compartments

| Environmental Compartment | Compound Class | Concentration Range | Reference |

|---|---|---|---|

| Surface Water | Various QACs | Generally < 1 μg/L - 191 µg/L | nih.govresearchgate.net |

| Wastewater Influent | Various QACs | 10-fold higher than surface water, up to mg/L range | nih.gov |

| Sewage Sludge | Various QACs | Up to 500 mg/kg (dry weight) | nih.gov |

| Estuarine Sediments | Dialkyldimethylammonium compounds (DADMACs) | Median ΣDADMAC = 26 μg/g | epa.gov |

| Estuarine Sediments | Benzylalkyldimethylammonium compounds (BACs) | 1.5 μg/g | epa.gov |

| Estuarine Sediments | Alkyltrimethylammonium compounds (ATMACs) | 0.52 μg/g | epa.gov |

| Sediments near STP outfall | Various QACs | Up to 104 µg/g | stonybrook.edu |

Mechanisms and Kinetics of Environmental Transformation

The environmental transformation of QACs is influenced by a combination of biological and physical processes. While they are considered to be biodegradable, their persistence can be affected by their structure and environmental conditions. nih.gov

QACs are generally susceptible to aerobic biodegradation. nih.govnih.gov The rate and extent of biodegradation can depend on the chemical structure of the QAC, the presence of acclimated microbial communities, and the concentration of dissolved oxygen. nih.govcapes.gov.br For example, some studies have shown that the degradation of certain QACs, like those with shorter alkyl chains, can be efficient in wastewater treatment plants. epa.gov However, the presence of more complex structures or longer alkyl chains can lead to greater persistence. epa.gov

Under anaerobic conditions, such as those found in sediments and sludge, the biodegradation of QACs is significantly slower. nih.govcapes.gov.br This resistance to degradation in anoxic environments contributes to their accumulation in these compartments. nih.gov

The initial step in the biodegradation of some QACs, like benzalkonium chlorides (BACs), is believed to be dealkylation, which is carried out by enzymes such as amine oxidases. researchgate.net This initial transformation can significantly reduce the toxicity of the compound. researchgate.net

A key factor governing the environmental fate of QACs is their strong adsorption to solid materials like sediments, sludge, and soil. nih.govacs.orgepa.gov This adsorption is driven by the electrostatic attraction between the positively charged quaternary ammonium headgroup and the negatively charged surfaces of environmental particles, such as clay minerals and organic matter. nih.govacs.org

The strength of adsorption is influenced by the structure of the QAC, particularly the length of the alkyl chains. researchgate.net Longer-chained homologues tend to adsorb more strongly. researchgate.net This strong binding has a significant impact on the bioavailability and, consequently, the biodegradability of QACs. nih.gov When sorbed to particles, QACs are less available to microorganisms for degradation, which contributes to their persistence in the environment. nih.govepa.gov

The adsorption process can be rapid, with equilibrium being reached within a few hours in some cases. scirp.org The adsorption capacity can be influenced by various environmental factors, which are discussed in the next section.

Several environmental factors can influence the degradation rates and pathways of QACs.

Temperature: Temperature can influence both the rate of biodegradation and the chemical stability of QACs. Generally, an increase in temperature enhances the activity of disinfectants containing QACs, with maximum efficacy often observed near the optimal growth temperature of the target microorganisms. nih.gov However, the thermal stability of QACs themselves is also a factor. The decomposition of some QACs on surfaces like montmorillonite (B579905) clay begins at temperatures around 155-180°C. researchgate.net Studies on the stability of diluted QAC disinfectant solutions have shown them to be largely stable over time at various temperatures. researchgate.net The adsorption of C14BDMA onto activated sludge was found to be an exothermic process, meaning that adsorption was more favorable at lower temperatures. scirp.org

Ionic Strength: The ionic strength of the aqueous phase can also impact the behavior of QACs. An increase in ionic strength has been shown to have a negative effect on the removal of C14BDMA by adsorption onto activated sludge. scirp.org This is likely due to competition between the QAC cations and other cations in the solution for binding sites on the adsorbent.

Table 2: Influence of Environmental Factors on QAC Behavior

| Environmental Factor | Influence | Example | Reference |

|---|---|---|---|

| pH | Adsorption increases with increasing pH. Stability is generally high across a range of pH. | Adsorption of C14BDMA on activated sludge increases up to pH 9. | scirp.org |

| Temperature | Increased temperature can enhance disinfectant activity. Adsorption may be more favorable at lower temperatures. | Maximum efficacy of some QAC disinfectants near 37°C. Adsorption of C14BDMA is exothermic. | scirp.orgnih.gov |

| Ionic Strength | Increased ionic strength can decrease adsorption. | Negative effect on C14BDMA removal by activated sludge. | scirp.org |

Strategies for the Design of Environmentally Degradable Quaternary Ammonium Compounds

Given the persistence of some QACs in the environment, there is growing interest in designing new QACs that are more readily biodegradable. rsc.org The primary strategy for achieving this is to incorporate chemical bonds that are more susceptible to cleavage under environmental conditions. rsc.org

Current commercial QACs are often composed of stable C-N, C-C, and C-H bonds, which makes their natural degradation difficult. rsc.org Research is now focused on introducing weaker, more reactive functional groups into the QAC structure.

One promising approach is the incorporation of ester and thioether bonds. rsc.org These functional groups are more susceptible to hydrolysis, which can break down the QAC into smaller, less harmful molecules. A new class of QACs containing these bonds has been shown to have degradation kinetics that depend on their hydrophobicity as well as environmental factors like pH and temperature. rsc.org

Another strategy involves the use of QACs with an aminoester function, which are reported to be readily biodegradable. google.com These compounds can be synthesized through the esterification of fatty acids with alkanolamines, followed by alkylation. google.com

The goal of these design strategies is to create QACs that maintain their desired functionality (e.g., as disinfectants or surfactants) but have a reduced environmental footprint due to their enhanced degradability. rsc.orgresearchgate.net

Future Research Directions and Concluding Outlook for N,n Dimethylmorpholinium Hydroxide

Optimization of Synthesis for Enhanced Sustainability and Scalability

The current synthesis of N,N-dimethylmorpholinium hydroxide (B78521) typically involves a two-step process: the methylation of N-methylmorpholine to form a halide salt, followed by an ion exchange to introduce the hydroxide anion. researchgate.net While effective at a laboratory scale, future research must focus on optimizing this process for greater sustainability and scalability to meet potential industrial demand.

Furthermore, the scalability of the synthesis is a critical consideration for industrial applications. nih.govnih.govresearchgate.net Research into continuous flow processes for both the methylation and ion exchange steps could offer significant advantages over batch production, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. The development of robust and cost-effective ion exchange resins with high selectivity for the hydroxide ion is another crucial aspect of improving the scalability and economic viability of NDMMOH synthesis.

Future research should also explore one-pot synthesis methods that combine methylation and hydroxide exchange, potentially using a supported catalyst system. This could streamline the production process, reduce waste, and lower energy consumption. A thorough life cycle assessment of different synthetic routes will be essential to identify the most environmentally and economically favorable approach for large-scale production.

Exploration of Novel Applications in Emerging Fields of Green Chemistry and Advanced Materials

The primary application of NDMMOH investigated to date is its use as a solvent for cellulose (B213188). researchgate.netchalmers.se Aqueous solutions of NDMMOH have demonstrated the ability to dissolve microcrystalline cellulose, opening up possibilities for its use in the sustainable processing of biomass. researchgate.netchalmers.se Future research should continue to explore the full potential of NDMMOH in this area, including its use in the production of regenerated cellulose fibers, films, and gels with tailored properties.

Beyond cellulose dissolution, the unique properties of NDMMOH suggest its potential for a range of other applications in green chemistry. The related compound, N-methylmorpholine-N-oxide (NMMO), is a well-known oxidant used in organic synthesis. asianpubs.orgorganic-chemistry.orgorgsyn.org This suggests that NDMMOH could also function as a catalyst or reagent in various organic transformations. Its basic and nucleophilic character could be harnessed for base-catalyzed reactions, such as aldol (B89426) condensations, Michael additions, and esterifications. Research into the catalytic activity of NDMMOH in these and other reactions could unveil new and efficient synthetic methodologies. researchgate.netmdpi.comnih.govnih.gov

The potential for NDMMOH to be used in the synthesis of advanced materials is another exciting avenue for future exploration. The use of hydroxide-based solutions in the synthesis of nanostructures, such as metal oxides and layered double hydroxides, is a growing field. researchgate.net Investigating the role of NDMMOH as a structure-directing agent or a medium for the synthesis of novel nanomaterials could lead to the development of materials with unique electronic, catalytic, or adsorptive properties. For instance, its ability to dissolve cellulose could be combined with the in-situ synthesis of nanoparticles to create functional composite materials.

Deeper Mechanistic Understanding of Solute-Solvent Interactions and Reaction Pathways

A fundamental understanding of the interactions between NDMMOH and solutes at a molecular level is crucial for optimizing its performance in existing applications and for designing new ones. In the context of cellulose dissolution, it is understood that the hydroxide ion plays a key role in disrupting the extensive hydrogen-bonding network of cellulose, while the N,N-dimethylmorpholinium cation helps to prevent the re-association of the cellulose chains. researchgate.net However, a more detailed picture of these interactions is needed.

Future research should employ a combination of advanced spectroscopic techniques, such as multidimensional NMR and in-situ Raman spectroscopy, to probe the specific interactions between the cation, anion, and the hydroxyl groups of cellulose. nih.gov Computational modeling, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide further insights into the energetics and geometry of these interactions. researchgate.net These studies can help to elucidate the precise mechanism of cellulose dissolution and guide the design of even more effective morpholinium-based solvents.

Beyond cellulose, a deeper mechanistic understanding of how NDMMOH participates in and influences chemical reactions is essential for its development as a catalyst or reaction medium. researchgate.net For reactions where NDMMOH may act as a base or nucleophile, computational studies can be used to map out reaction pathways, identify transition states, and calculate activation energies. researchgate.netnih.gov This knowledge can be used to predict the feasibility of certain reactions and to optimize reaction conditions for improved yield and selectivity. Experimental techniques, such as kinetic studies and isotopic labeling, can then be used to validate the proposed mechanisms.

Development of Robust Predictive Models for Compound Performance and Environmental Behavior

The development of predictive models can significantly accelerate the design and optimization of processes involving NDMMOH, while also providing valuable insights into its potential environmental impact. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that can correlate the molecular structure of a compound with its physical, chemical, and biological properties. researchgate.netnih.govnih.gov

For NDMMOH and its derivatives, QSPR models could be developed to predict key properties such as viscosity, density, and cellulose solubility as a function of the cation and anion structure. researchgate.netrsc.orgpsu.edu Machine learning algorithms, such as random forest and extreme gradient boosting, have shown great promise in accurately predicting the properties of ionic liquids and could be trained on experimental data for morpholinium-based compounds. rsc.org These models would enable the in-silico screening of a large number of potential candidates to identify the most promising structures for a given application, thereby reducing the need for extensive experimental work. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What standardized methods are recommended for assessing the purity and structural integrity of NDMMOH in aqueous solutions?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm cation structure (e.g., N-methyl groups) and detect impurities via H/C NMR, referencing morpholinium cation peaks .

- Gas Chromatography (GC) : Quantify volatile impurities (e.g., residual amines) using methods analogous to USP assays for morpholinium derivatives .

- Titration : Determine hydroxide ion concentration via acid-base titration, similar to NaOH purity protocols .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and water content under controlled heating rates.

Q. How does NDMMOH’s cellulose dissolution performance compare to NaOH, and what parameters are critical for controlled comparisons?

- Methodological Answer :

- Controlled Variables : Temperature (25–80°C), solvent concentration (5–15% w/w), and cellulose degree of polymerization (DP).

- Dissolution Metrics : Measure solution viscosity (e.g., rheometry) and cellulose regeneration yield. NDMMOH shows superior dissolution capacity and reduced cellulose degradation compared to NaOH, attributed to its stabilized morpholinium cation .

- Microscopy : Use polarized light microscopy to observe cellulose fibril disintegration kinetics.

Advanced Research Questions

Q. How do structural modifications to the morpholinium cation (e.g., N-alkyl chain length) impact NDMMOH’s solvent efficacy and cellulose stability?

- Methodological Answer :

- Synthetic Derivatization : Synthesize morpholinium cations with varying alkyl chains (e.g., ethyl, propyl) via quaternization reactions .

- Differential Scanning Calorimetry (DSC) : Compare cellulose dissolution enthalpies to identify energy barriers linked to cation-cellulose interactions.

- FTIR Spectroscopy : Probe hydrogen bonding between hydroxyl groups of cellulose and the solvent’s hydroxide/counterion .

Q. What mechanisms explain the enhanced stability of cellulose solutions in NDMMOH versus NaOH, and how can these be quantified?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Monitor aggregate formation over time to assess solution stability. NDMMOH minimizes cellulose aggregation due to stronger cation-π interactions .

- Zeta Potential Measurements : Evaluate surface charge of cellulose fibrils; NDMMOH’s cationic structure reduces electrostatic repulsion, delaying gelation.

- Oxidative Degradation Analysis : Quantify carboxyl group formation via conductometric titration to compare oxidative damage between NDMMOH and NaOH .

Q. How do counterion substitutions (e.g., Cl⁻ vs. OAc⁻) in morpholinium-based solvents affect cellulose dissolution kinetics, and what methods resolve contradictory data?

- Methodological Answer :

- Stopped-Flow Kinetics : Track dissolution rates at millisecond resolution using UV-Vis spectroscopy (e.g., turbidity changes). OAc⁻ enhances dissolution via stronger hydrogen bonding but may destabilize solutions at high concentrations .

- Small-Angle X-ray Scattering (SAXS) : Resolve nanoscale cellulose-solvent interactions. Contradictions in dissolution efficiency (e.g., Cl⁻ vs. OAc⁻) often arise from competing ion-cellulose and ion-solvent interactions, requiring multivariate regression analysis .

Q. What computational models predict NDMMOH’s solvent behavior, and how can simulations be experimentally validated?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model cation-cellulose interactions, focusing on hydrogen bonding and hydrophobic effects. Validate with Raman spectroscopy to confirm predicted vibrational modes of solvent-cellulose complexes .

- Quantum Chemical Calculations : Compute binding energies between NDMMOH’s cation and cellulose glucopyranose units. Compare with experimental dissolution enthalpies from isothermal titration calorimetry (ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.